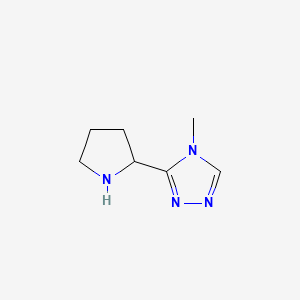
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product. The synthesis route can often impact the properties and applications of the compound.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used. The molecular structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can influence how the compound is stored, handled, and used.Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Biological Activities
1,2,4-Triazole compounds, including 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, have significant applications in the synthesis of various derivatives with biological activities. Studies have shown the synthesis of various N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring, revealing their potential in creating compounds with notable biological activities. These activities include antiviral, anticancer, anticonvulsant, and other pharmacological effects, demonstrating the core motif of 1,2,4-triazoles as vital in clinical drugs (Prasad et al., 2021).
Antimicrobial and Antioxidant Properties
The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been a significant area of research. Various synthesized 1,2,4-triazole derivatives, including those related to 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, have demonstrated good to moderate antimicrobial activities. This includes derivatives with pyridinyl substituents showing high antibacterial activity against Gram-positive bacteria and notable antioxidant activity (Tay et al., 2022).
Corrosion Inhibition
Research has also explored the use of 1,2,4-triazole derivatives as corrosion inhibitors. For instance, certain Schiff’s bases of pyridyl substituted triazoles, which include derivatives of 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, have been synthesized and investigated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. Their potential as protective inhibitors against corrosion highlights another significant application area of these compounds (Ansari et al., 2014).
Fungicidal Activity
1,2,4-Triazole derivatives have also been synthesized and evaluated for their fungicidal activities. For example, novel triazole derivatives containing oxime ether and phenoxy pyridine moiety have been tested against various phytopathogens, showing moderate to high fungicidal activities. This emphasizes the potential of 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole derivatives in agricultural applications (Bai et al., 2020).
Safety And Hazards
This involves assessing the risks associated with the compound. It includes its toxicity, flammability, and environmental impact. This information is crucial for ensuring the compound is handled safely.
Direcciones Futuras
This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis routes.
Propiedades
IUPAC Name |
4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNSNMMXUKPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



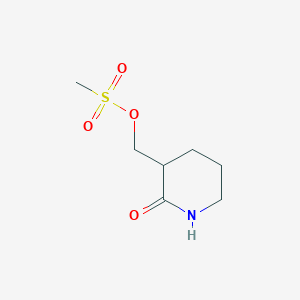
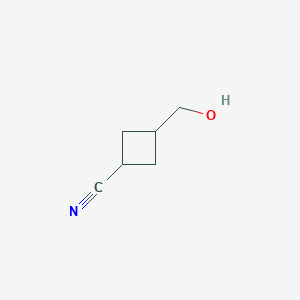
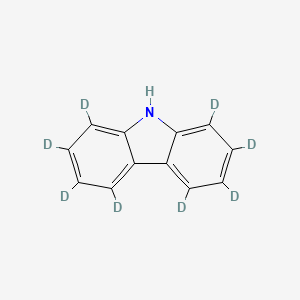
![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)
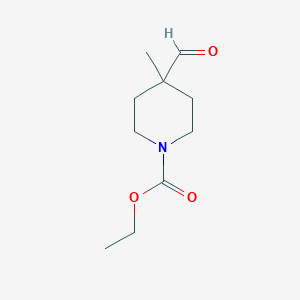
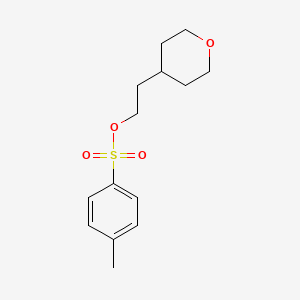
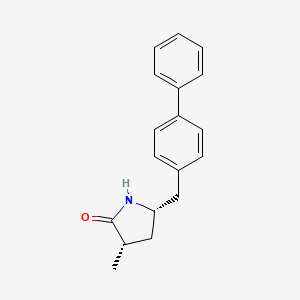
![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)

![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)
